3-(1-methyl-1H-pyrazol-3-yl)alanine
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Overview
Description
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and carboxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1H-pyrazol-3-yl)propanoic acid
- 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
Uniqueness
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |
InChI Key |
ANKMBGGGKCTTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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